5-butyl-3-(2-hydroxyphenyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
The compound 5-butyl-3-(2-hydroxyphenyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. Its structure features a pyrrolo[3,4-c]pyrazole core, which is known for its biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-hydroxybenzaldehyde, 4-methylphenylhydrazine, and butylamine.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolo[3,4-c]pyrazole core, potentially forming alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the pyrazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced pyrazole derivatives.
Substitution: Various substituted aromatic and pyrazole compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may inhibit specific enzymes, making it a potential lead compound for drug development.
Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties.
Medicine
Drug Development: Its unique structure makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds, while the pyrazole core can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-butyl-3-(2-hydroxyphenyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: Similar structure but lacks the methyl group on the phenyl ring.
5-butyl-3-(2-hydroxyphenyl)-4-(4-chlorophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: Contains a chlorine atom instead of a methyl group.
Uniqueness
The presence of the 4-methylphenyl group in 5-butyl-3-(2-hydroxyphenyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one may enhance its lipophilicity and binding affinity to certain biological targets, potentially leading to improved biological activity compared to its analogs.
Properties
Molecular Formula |
C22H23N3O2 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
5-butyl-3-(2-hydroxyphenyl)-4-(4-methylphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C22H23N3O2/c1-3-4-13-25-21(15-11-9-14(2)10-12-15)18-19(23-24-20(18)22(25)27)16-7-5-6-8-17(16)26/h5-12,21,26H,3-4,13H2,1-2H3,(H,23,24) |
InChI Key |
LPNNQWLNJYQDFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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